Comparative Prolactin Normalization: Quinagolide HCl vs. Cabergoline in Clinical Trials
In a direct head-to-head clinical trial, quinagolide demonstrated significant prolactin-normalizing capability, though with a quantified difference in efficacy compared to cabergoline. A randomized cross-over study in hyperprolactinemic patients showed that after 12 weeks, cabergoline (0.5 mg twice weekly) normalized prolactin levels (<20 ng/ml) in 90% of patients, while quinagolide (75 µg once daily) normalized levels in 75% of patients (p<0.05) [1]. A separate cross-over study confirmed this trend, with mean PRL levels of 10.7 ± 3.7 µg/L for cabergoline vs. 25.0 ± 7.7 µg/L for quinagolide (p<0.05) after 12 weeks [2].
| Evidence Dimension | Proportion of patients with normalized serum prolactin (<20 ng/ml) at week 12 |
|---|---|
| Target Compound Data | 75% of patients |
| Comparator Or Baseline | Cabergoline (0.5 mg twice weekly) normalized PRL in 90% of patients |
| Quantified Difference | 15% absolute difference (p<0.05) |
| Conditions | Randomized cross-over trial in 20 hyperprolactinemic patients (8 microprolactinomas, 6 idiopathic, 6 empty sella) |
Why This Matters
While cabergoline shows superior prolactin normalization at these doses, quinagolide's 75% rate is still a highly effective outcome, positioning it as a strong alternative, particularly for research models where cabergoline's long half-life or specific side effects are confounding factors.
- [1] De Luis, D. A., Becerra, A., Lahera, M., Botella, J. I., Valero, M. A., & Varela, C. (2000). A randomized cross-over study comparing cabergoline and quinagolide in the treatment of hyperprolactinemic patients. Journal of Endocrinological Investigation, 23(7), 428-434. View Source
- [2] Giusti, M., Porcella, E., Carraro, A., Cuttica, M., Valenti, S., & Giordano, G. (1994). A cross-over study with the two novel dopaminergic drugs cabergoline and quinagolide in hyperprolactinemic patients. Journal of Endocrinological Investigation, 17(1), 51-57. View Source
